8,9,10,11-Tetrahydrobenz(a)anthracene

DNA binding fluorescence spectroscopy PAH metabolite models

8,9,10,11-Tetrahydrobenz(a)anthracene is a partially saturated tetracyclic polycyclic aromatic hydrocarbon (PAH) with the D-ring fully hydrogenated, formally derived from the carcinogen benz[a]anthracene. It functions as a non-reactive π-electron metabolite model that retains the planar aromatic system of benz[a]anthracene while lacking the epoxide functionality required for covalent DNA adduction, thereby enabling the study of physical (reversible) DNA binding independently of metabolic activation.

Molecular Formula C18H16
Molecular Weight 232.3 g/mol
CAS No. 67064-62-4
Cat. No. B1218534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9,10,11-Tetrahydrobenz(a)anthracene
CAS67064-62-4
Synonyms8,9,10,11-tetrahydro-BA
8,9,10,11-tetrahydrobenz(a)anthracene
Molecular FormulaC18H16
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2
InChIInChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h3-5,8-12H,1-2,6-7H2
InChIKeyINBZCSMGVURIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9,10,11-Tetrahydrobenz(a)anthracene (CAS 67064-62-4): A Non-Reactive Benz[a]anthracene Metabolite Model for DNA-Binding Studies


8,9,10,11-Tetrahydrobenz(a)anthracene is a partially saturated tetracyclic polycyclic aromatic hydrocarbon (PAH) with the D-ring fully hydrogenated, formally derived from the carcinogen benz[a]anthracene [1]. It functions as a non-reactive π-electron metabolite model that retains the planar aromatic system of benz[a]anthracene while lacking the epoxide functionality required for covalent DNA adduction, thereby enabling the study of physical (reversible) DNA binding independently of metabolic activation [2].

Why Generic Substitution of 8,9,10,11-Tetrahydrobenz(a)anthracene with Closely Related Analogs Is Scientifically Unreliable


Despite superficial structural similarity among partially saturated benz[a]anthracene derivatives, their DNA-binding properties diverge quantitatively by up to 5-fold in association constant and qualitatively in binding mode (intercalation vs. wedged complexes) [1]. The parent hydrocarbon benz[a]anthracene requires metabolic activation to form DNA-reactive diol-epoxides, whereas 8,9,10,11-tetrahydrobenz(a)anthracene is deliberately non-reactive, making it a mechanistically distinct tool. Substitution with 1,2,3,4-tetrahydrobenz(a)anthracene introduces a different DNA-binding geometry (intercalation vs. wedged), while 5,6-dihydrobenz(a)anthracene exhibits substantially weaker affinity [2]. These differences render simple analog interchange scientifically invalid without re-validation of the specific experimental endpoint.

Quantitative Differentiation Evidence for 8,9,10,11-Tetrahydrobenz(a)anthracene (CAS 67064-62-4) Relative to Closest Analogs


DNA Binding Affinity: 3- to 5-Fold Higher KA Than 5,6-Dihydrobenz(a)anthracene

In a direct head-to-head comparison using fluorescence intensity and lifetime measurements with native DNA, 8,9,10,11-tetrahydrobenz(a)anthracene exhibited an association constant KA of 1.5–2.5 × 10³ M⁻¹, whereas 5,6-dihydrobenz(a)anthracene showed KA ≅ 0.5 × 10³ M⁻¹ [1]. This represents a 3- to 5-fold affinity advantage for the fully saturated D-ring analog over the partially saturated K-region analog.

DNA binding fluorescence spectroscopy PAH metabolite models

DNA Binding Mode: Wedged Complex Formation Distinct from Intercalation by 1,2,3,4-Tetrahydrobenz(a)anthracene

Although both 8,9,10,11-tetrahydrobenz(a)anthracene and its regioisomer 1,2,3,4-tetrahydrobenz(a)anthracene bind native DNA with comparable association constants (KA = 2.0–3.0 × 10³ M⁻¹), their binding geometries are mechanistically distinct [1]. 1,2,3,4-Tetrahydrobenz(a)anthracene binding depends strongly on DNA secondary structure and involves classical intercalation between base pairs. In contrast, 8,9,10,11-tetrahydrobenz(a)anthracene binding is only weakly dependent on DNA secondary structure and involves wedged complexes, where the ligand is partially inserted at a single base-pair step rather than fully intercalated [1]. Experiments with denatured DNA confirmed that 1,2,3,4-tetrahydrobenz(a)anthracene exhibits the greatest intercalative character, while the 8,9,10,11-isomer does not [2].

DNA binding mode intercalation wedged complex conformational analysis

Enhanced Polarizability-Driven DNA Binding Over Simpler PAHs Anthracene and Phenanthrene

Photoelectron spectroscopy data indicate that 8,9,10,11-tetrahydrobenz(a)anthracene binds to DNA much more effectively than the less sterically hindered π-electron models anthracene and phenanthrene [1]. The enhanced binding of the tetrahydrobenz(a)anthracene derivatives is attributed to increases in molecular polarizability conferred by the extended aromatic system and the saturated D-ring [1]. While no numerical KA values are reported for anthracene and phenanthrene in this study, the authors describe their binding as 'much less effective' than that of the tetrahydro models, establishing a clear class-level discrimination.

polarizability photoelectron spectroscopy DNA binding enhancement

Functional Inertness: Non-Reactive Metabolite Model Versus Metabolically Activated Benz[a]anthracene

8,9,10,11-Tetrahydrobenz(a)anthracene lacks the epoxide functional group required for covalent DNA adduct formation, unlike the parent benz[a]anthracene, which is metabolically activated via diol-epoxide intermediates (e.g., anti-BA-8,9-diol 10,11-oxide) that form covalent N²-guanine adducts [1][2]. This inertness makes the tetrahydro compound a clean physical-binding probe, whereas the parent hydrocarbon confounds physical and covalent binding contributions in any experimental system containing metabolic enzymes or reactive oxygen species.

metabolic activation diol-epoxide covalent DNA adduct non-reactive model

High-Value Application Scenarios for 8,9,10,11-Tetrahydrobenz(a)anthracene (CAS 67064-62-4) Based on Verified Differentiation Evidence


Fluorescence-Based DNA Binding Assays Requiring High-Affinity, Non-Covalent Probe

The 3- to 5-fold higher DNA-binding affinity of 8,9,10,11-tetrahydrobenz(a)anthracene (KA = 1.5–2.5 × 10³ M⁻¹) relative to 5,6-dihydrobenz(a)anthracene (KA ≅ 0.5 × 10³ M⁻¹) [1] makes it a superior fluorescence probe for DNA-binding studies. Its non-reactive character ensures that measured fluorescence quenching or lifetime changes arise solely from physical binding, not covalent adduction, enabling clean dose-response curves and reproducible competitive displacement assays with DNA-binding drugs or repair proteins.

Mechanistic Studies Distinguishing Intercalation from Wedged DNA Binding Modes

Because 8,9,10,11-tetrahydrobenz(a)anthracene forms wedged complexes with DNA—in contrast to the intercalative binding of its regioisomer 1,2,3,4-tetrahydrobenz(a)anthracene [1]—this compound is uniquely suited for structural studies comparing how different PAH-DNA complex geometries are recognized by DNA repair machinery, transcription factors, or damage-signaling proteins, using techniques such as circular dichroism, NMR, or single-molecule force spectroscopy.

Computational Modeling and QSAR Development for PAH-DNA Interactions

The availability of experimentally measured association constants (KA = 1.5–3.0 × 10³ M⁻¹) [1][2] and well-characterized binding geometries (wedged vs. intercalation) [3] makes 8,9,10,11-tetrahydrobenz(a)anthracene an ideal training-set compound for developing and validating molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) models of PAH-DNA interactions. Its intermediate complexity bridges simpler PAHs (anthracene, phenanthrene) and fully carcinogenic benz[a]anthracene derivatives.

Synthetic Intermediate for Chiral Benz[a]anthracene Metabolite Standards

8,9,10,11-Tetrahydrobenz(a)anthracene serves as a key synthetic precursor for optically pure benz[a]anthracene 10,11-oxide and derived diol-epoxide metabolite standards [4]. The saturated D-ring enables stereoselective functionalization to produce authentic metabolite standards used for HPLC calibration, DNA adduct identification, and biomarker quantification in toxicology and environmental exposure studies.

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